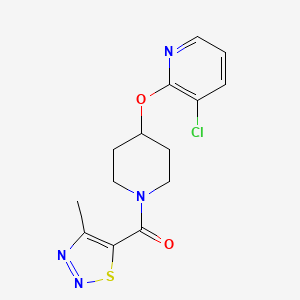

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAXQIBQYYQTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

Introduction of the pyridine ring: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a nucleophile.

Formation of the thiadiazole ring: This can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.

Coupling of the rings: The final step involves coupling the different ring systems through condensation or substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.

Cyclization: The compound can participate in cyclization reactions to form additional ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features for Comparison

- Piperidine derivatives: Known for conformational flexibility and bioavailability.

- Thiadiazole rings : Impart electron-deficient characteristics, influencing reactivity and binding affinity.

- Chloropyridine ethers : Enhance lipophilicity and metabolic stability.

Comparison Table

Functional Insights

Thiadiazole vs. Thiazole: The 1,2,3-thiadiazole in the target compound is less common than 1,3-thiazole derivatives (e.g., in ). Example: The thiazole-containing compound in shows kinase inhibition (EGFR IC₅₀ = 12 nM), whereas thiadiazole analogs may require structural optimization for similar potency.

Chloropyridine vs. Methoxyphenyl Substituents :

- The 3-chloropyridinyl group in the target compound likely improves membrane permeability compared to the 4-methoxyphenyl group in . However, methoxy groups enhance solubility, which may explain the superior aqueous stability of compounds in .

Piperidine vs. Pyridine/Pyrimidine Cores :

- Piperidine’s flexibility allows better adaptation to enzyme binding pockets, while rigid pyridine/pyrimidine cores (e.g., ) favor π-π stacking interactions. This trade-off impacts selectivity and off-target effects.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis likely involves coupling a 3-chloropyridinyl-piperidine intermediate with a 4-methylthiadiazole carbonyl chloride. Similar methodologies are described in for complex heterocycles, though yields may vary due to steric hindrance .

- Biological Data Gap: No direct pharmacological data exist for the compound . By analogy, thiadiazole-containing kinase inhibitors (e.g., imatinib analogs) show IC₅₀ values in the nanomolar range, but chlorine substitution may alter toxicity profiles .

Critical Notes on Evidence and Scope

- and describe structurally distinct molecules but provide indirect insights into functional group behavior.

- Recommendations: Experimental validation (e.g., X-ray crystallography via SHELX ) is needed to confirm the target compound’s conformation.

Biological Activity

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , with CAS number 1448044-17-4 , is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities. Its unique structure combines a piperidine ring with a chloropyridinyl oxy group and a thiadiazolyl moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.9 g/mol . The structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Thiadiazole-based compounds have shown significant activity against various cancer cell lines. For example, derivatives featuring the thiadiazole scaffold have demonstrated inhibition of cancer cell proliferation, with IC50 values indicating effective cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for cancer cell proliferation .

- Induction of Apoptosis : Thiadiazole derivatives often induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine and thiadiazole moieties can significantly affect biological activity. For instance:

Study 1: Anticancer Efficacy

A study investigating the anticancer properties of various thiadiazole derivatives found that compounds similar to (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone exhibited potent activity against MCF-7 cells, demonstrating an IC50 value as low as 2.32 µg/mL for the most active derivative .

Study 2: Inhibition of Viral Replication

Another research highlighted the compound's potential in antiviral applications by demonstrating its ability to inhibit viral replication in cell-based assays. This suggests that the compound may also have therapeutic implications beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.